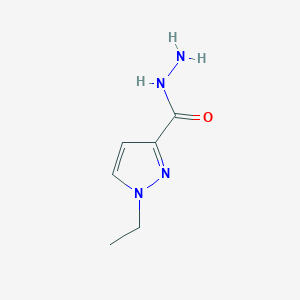

1-ethyl-1H-pyrazole-3-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-10-4-3-5(9-10)6(11)8-7/h3-4H,2,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISKYJZRFJOKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599105 | |

| Record name | 1-Ethyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006334-35-5 | |

| Record name | 1-Ethyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-ethyl-1H-pyrazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis and detailed characterization of 1-ethyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, valued for their diverse biological activities. This document outlines a robust, two-step synthetic pathway, beginning with the N-alkylation of a pyrazole carboxylate ester, followed by hydrazinolysis. We delve into the rationale behind the procedural choices and provide detailed, self-validating protocols. Furthermore, a full suite of characterization techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—is detailed to ensure the unequivocal identification and purity assessment of the final compound. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic entities.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous compounds with broad biological and pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1]. The five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique electronic and structural framework that is highly amenable to chemical modification, making it a privileged scaffold in drug design[1]. The carbohydrazide moiety (–CONHNH₂) is a critical pharmacophore that serves as a versatile synthetic intermediate and can form key hydrogen bonds with biological targets[1]. The title compound, this compound, combines these features, making it a valuable building block for the synthesis of more complex pharmaceutical agents.

This guide provides an in-depth, experience-driven walkthrough of its synthesis and structural elucidation.

Synthetic Strategy and Execution

The synthesis of this compound is most efficiently achieved through a two-step sequence. This strategy prioritizes the use of readily available starting materials and employs reliable, well-established chemical transformations.

-

Step 1: N-Alkylation to form Ethyl 1-ethyl-1H-pyrazole-3-carboxylate. The first phase involves the synthesis of the ester precursor. This can be accomplished through several routes, such as the classic Knorr pyrazole synthesis using ethylhydrazine and a suitable 1,3-dicarbonyl compound[2][3]. An alternative and often more direct route for scaffold modification is the N-alkylation of a pre-existing pyrazole ring, such as ethyl 1H-pyrazole-3-carboxylate, with an ethylating agent[4]. The choice of a base and solvent is critical to ensure regioselectivity and high yield.

-

Step 2: Hydrazinolysis of the Ester. The second and final step is the conversion of the ethyl ester into the target carbohydrazide. This is a nucleophilic acyl substitution reaction where hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxide leaving group[5][6]. This reaction is typically performed in an alcoholic solvent under reflux to drive the reaction to completion[7].

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic process, from starting materials to the final, purified product.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

- 7. iscientific.org [iscientific.org]

Spectroscopic Characterization of 1-ethyl-1H-pyrazole-3-carbohydrazide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-ethyl-1H-pyrazole-3-carbohydrazide (CAS No. 1006334-35-5), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field, offering a detailed interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The elucidation of its chemical structure through these techniques is paramount for its application in the synthesis of novel therapeutic agents.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The presence of the carbohydrazide moiety further enhances its potential as a scaffold in drug discovery, enabling the formation of various derivatives with potential therapeutic applications. Accurate spectroscopic characterization is the cornerstone of its chemical identity, ensuring the purity and structural integrity of the compound for subsequent research and development.

The molecular structure of this compound, with the molecular formula C6H10N4O, is presented below.[1][2][3]

Caption: Predicted major fragmentation pathways for this compound.

Causality behind Fragmentation:

-

The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals.

-

Cleavage of the bond between the carbonyl group and the hydrazide nitrogen could lead to the loss of the NHNH₂ radical, resulting in a fragment ion.

-

Loss of the entire carbohydrazide group (-CONHNH₂) would also be a probable fragmentation pathway.

-

Cleavage of the ethyl group from the pyrazole ring is another potential fragmentation route.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and Mass Spectrometry data provides a robust spectroscopic profile for this compound. This guide serves as a valuable resource for the unambiguous identification and characterization of this compound, which is essential for its application in synthetic and medicinal chemistry. The interpretation of the spectral data, grounded in the fundamental principles of spectroscopy and supported by data from related structures, confirms the assigned molecular structure.

References

Sources

An In-depth Technical Guide to 1-ethyl-1H-pyrazole-3-carbohydrazide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-ethyl-1H-pyrazole-3-carbohydrazide (CAS No: 1006334-35-5), a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis protocols, analytical characterization, and explore its potential applications in drug discovery, drawing upon the extensive bioactivity of the pyrazole carbohydrazide scaffold. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Pyrazole Carbohydrazide Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in pharmaceutical chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] When combined with a carbohydrazide moiety (-CONHNH2), the resulting pyrazole carbohydrazide scaffold emerges as a particularly potent pharmacophore. The carbohydrazide group is a key building block in the synthesis of various heterocyclic systems and is itself present in numerous therapeutically active compounds.[2]

This guide focuses on a specific derivative, This compound , providing a detailed examination of its synthesis and potential utility.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule is paramount for any research endeavor. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1006334-35-5 | [3] |

| Molecular Formula | C6H10N4O | [3] |

| Molecular Weight | 154.16 g/mol | [3] |

| Appearance | Expected to be a powder or liquid | - |

| Purity | Commercially available up to ≥97% | - |

Synthesis of this compound

The synthesis of this compound is a multi-step process that leverages established principles of heterocyclic chemistry. The general strategy involves the formation of the pyrazole ring, followed by the introduction of the carbohydrazide functionality.

Synthesis of the Precursor: Ethyl 1-ethyl-1H-pyrazole-3-carboxylate

The key intermediate for the synthesis is the corresponding ethyl ester. There are several routes to obtain this precursor.

Method A: N-Alkylation of Ethyl Pyrazole-3-carboxylate

A common method involves the N-alkylation of a pre-formed pyrazole ring.

-

Step 1: Esterification of Pyrazole-3-carboxylic acid. Pyrazole-3-carboxylic acid can be esterified using ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid, under reflux conditions to yield ethyl 1H-pyrazole-3-carboxylate.[4]

-

Step 2: N-Ethylation. The resulting ethyl 1H-pyrazole-3-carboxylate can then be N-ethylated using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate) in a suitable solvent like dimethylformamide (DMF).

Method B: De Novo Ring Formation

Alternatively, the ethyl-substituted pyrazole ring can be constructed directly. A general approach involves the cyclocondensation of a β-dicarbonyl compound with an ethylhydrazine derivative.

Final Step: Hydrazinolysis of the Ester

The conversion of the ethyl ester to the desired carbohydrazide is achieved through hydrazinolysis. This is a well-established and generally high-yielding reaction.

Experimental Protocol: Hydrazinolysis

-

Dissolution: Dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).

-

Reaction: Reflux the reaction mixture for 5-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol to afford the pure this compound.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques. Based on analogous structures, the following spectral data can be anticipated:

| Technique | Expected Observations |

| ¹H NMR | - Signals corresponding to the ethyl group protons (a triplet and a quartet).- Resonances for the pyrazole ring protons.- Broad signals for the -NH and -NH2 protons of the hydrazide group. |

| ¹³C NMR | - Peaks for the carbons of the ethyl group.- Signals for the pyrazole ring carbons.- A downfield signal for the carbonyl carbon of the hydrazide. |

| IR Spectroscopy | - Characteristic N-H stretching vibrations for the amine and amide groups.- A strong C=O stretching band for the carbonyl group. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |

Potential Applications in Drug Discovery

The pyrazole carbohydrazide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This versatility suggests that this compound could be a valuable starting point for the development of new drugs.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of pyrazole carbohydrazide derivatives.[5][6] Some analogs have shown significant antiproliferative effects against various cancer cell lines, including lung, breast, and liver cancer.[5][6] The mechanism of action can vary but may involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[6] For instance, certain 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have exhibited more potent activity against HepG-2, BGC823, and BT474 cell lines than the standard drug 5-fluorouracil.[6]

Antimicrobial and Antifungal Activity

The pyrazole ring system is a component of several clinically used antimicrobial agents.[2] Pyrazole carbohydrazide derivatives have also been reported to possess significant antibacterial and antifungal properties.[2] This makes this compound a candidate for further investigation as a lead compound for new anti-infective agents.

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of pyrazole derivatives are well-documented, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes.[1] The carbohydrazide moiety can further enhance this activity, suggesting a potential role for this compound in the development of novel anti-inflammatory drugs.[2]

Other Potential Activities

The versatility of the pyrazole carbohydrazide scaffold extends to other therapeutic areas. Derivatives have shown promise as anticonvulsants, antidepressants, and even as cannabinoid receptor antagonists.[2] For example, some 1,5-diaryl pyrazole derivatives have demonstrated significant hypoglycemic effects in vivo, suggesting potential applications in the treatment of diabetes.[7]

Future Directions and Conclusion

This compound is a synthetically accessible molecule that belongs to a class of compounds with proven and diverse biological activities. While specific data on this particular derivative is limited in the public domain, the wealth of information on analogous structures provides a strong rationale for its further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: A thorough, documented synthesis and complete spectroscopic characterization of this compound.

-

In Vitro Biological Screening: Evaluation of its cytotoxic, antimicrobial, and anti-inflammatory properties against relevant cell lines and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of related derivatives to identify key structural features that modulate biological activity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts its biological effects.

References

[4] Feng, C., Li, X. J., Zhang, D., Qu, Z. R., & Zhao, H. (2016). Synthesis and characterization of ethyl 1H-pyrazole-3-carboxylate. Journal of the Iranian Chemical Society, 13(5), 823-830. (Available through ChemicalBook synthesis data).

[8] Bennani, F. E., Doudach, L., Rudd, C. E., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Molecular Structure, 1269, 133801.

[9] Bouziane, A., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. RSC Advances, 12(45), 29469-29483.

[2] Dias, L. R. S., & Salvador, R. R. S. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324.

[10] Gonzalez-Bobes, F., et al. (2022). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Molecules, 27(19), 6542.

[11] Patel, R. V., et al. (2023). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives. Journal of Chemical Research, 47(1), 10-18.

[5] Sharma, D., & Narasimhan, B. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Topics in Medicinal Chemistry, 20(24), 2186-2211.

[12] Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).

[13] Szilágyi, B., et al. (2022). A Safe and Efficient Synthesis and Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. Synlett, 33(18), 1787-1792.

[14] Hassan, M. A., et al. (2025). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. Bima Journal of Science and Technology, 9(2B).

[15] Kumar, A., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7).

[16] ResearchGate. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5, 317-324.

[17] Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

[7] Hernández-Vázquez, E., et al. (2014). Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. Bioorganic & Medicinal Chemistry, 22(1), 335-345.

[1] Benchchem. (n.d.). 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide.

Di Sarno, V., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(13), 5084.

[18] Scientific Information Database. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.

[19] World Journal of Pharmaceutical Research. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES.

[6] Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877.

Bildirici, İ., & Çetin, A. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 421-434.

[3] Pharmaffiliates. (n.d.). This compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 7. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Human verification [recaptcha.cloud]

- 14. ijnrd.org [ijnrd.org]

- 15. researchgate.net [researchgate.net]

- 16. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 17. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. wisdomlib.org [wisdomlib.org]

- 19. dergipark.org.tr [dergipark.org.tr]

physical and chemical properties of 1-ethyl-1H-pyrazole-3-carbohydrazide

An In-depth Technical Guide to 1-ethyl-1H-pyrazole-3-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound. This compound is a significant heterocyclic molecule featuring a pyrazole core functionalized with an ethyl group at the N1 position and a carbohydrazide moiety at the C3 position. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, known for a wide spectrum of biological activities.[1][2] The carbohydrazide group is a crucial pharmacophore and a versatile synthetic handle for creating more complex molecular architectures.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, data analysis, and insights into the compound's reactivity and potential applications.

Chemical Identity and Structure

This compound is identified by the CAS Number 1006334-35-5.[5][6] The core of the molecule is a five-membered aromatic pyrazole ring, which contains two adjacent nitrogen atoms. This structure is substituted with an ethyl group on one nitrogen and a carbohydrazide functional group on a carbon atom.

DOT Script for Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in research. The data for this compound are summarized below. While experimental data for some properties are not widely published, reliable information is available from chemical suppliers and computational predictions.

| Property | Value | Source |

| CAS Number | 1006334-35-5 | [5][6] |

| Molecular Formula | C₆H₁₀N₄O | [5][6][7] |

| Molecular Weight | 154.17 g/mol | [6][7] |

| Appearance | Powder or liquid | [5] |

| Purity | ≥97% (typical) | [5] |

| Storage | Store in a tightly closed container in a cool, dry place. | [5] |

| XLogP3 (Predicted) | -0.9 | [8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Rotatable Bond Count | 2 | [9] |

| Topological Polar Surface Area | 72.9 Ų | [8] |

The predicted negative XLogP value suggests that the compound is hydrophilic, a characteristic influenced by the polar carbohydrazide group. The topological polar surface area (TPSA) is also indicative of a molecule that may have good cell permeability characteristics, a key consideration in drug development.

Synthesis and Purification

The synthesis of pyrazole carbohydrazides is a well-established process in organic chemistry. The most common and direct method involves the hydrazinolysis of a corresponding pyrazole carboxylic acid ester.[3][10] This reaction is typically efficient and yields a pure product after simple workup and recrystallization.

Synthetic Protocol: Hydrazinolysis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate

This protocol describes the conversion of the ethyl ester precursor to the desired carbohydrazide. The choice of an ester as the starting material is strategic; esters are generally stable intermediates that react cleanly with nucleophiles like hydrazine.

Step 1: Reaction Setup

-

To a solution of ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol (10 mL per gram of ester), add hydrazine hydrate (3-5 equivalents).

-

Rationale: Ethanol is a common solvent as it dissolves both the ester and hydrazine hydrate, facilitating the reaction. A molar excess of hydrazine hydrate is used to drive the reaction to completion.

-

Step 2: Reflux

-

Heat the reaction mixture to reflux and maintain for 3-8 hours.[11]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Rationale: Refluxing provides the necessary activation energy for the nucleophilic acyl substitution. TLC allows for the visualization of the consumption of the starting material, ensuring the reaction is complete before proceeding.

-

Step 3: Isolation and Purification

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.[11]

-

The product will often precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with cold ethanol to remove residual hydrazine hydrate and other impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a methanol/DMF mixture) to obtain the pure this compound.[3][11]

DOT Script for Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its two primary functional components: the pyrazole ring and the carbohydrazide moiety.

-

Pyrazole Ring: The pyrazole ring is aromatic and generally stable. The N1-ethyl group enhances its solubility in organic solvents compared to the unsubstituted parent pyrazole.[12] Electrophilic substitution, if forced, would preferentially occur at the C4 position.[1]

-

Carbohydrazide Moiety: This functional group is the primary site of reactivity. The terminal -NH₂ group is nucleophilic and can readily react with electrophiles. A common and highly useful reaction is condensation with aldehydes and ketones to form hydrazones.[3] This reaction is a cornerstone for building molecular diversity and is frequently used in the synthesis of biologically active compounds.[3][13] The carbohydrazide can also be a precursor for the synthesis of other heterocyclic rings like oxadiazoles or triazoles.

The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides definitive structural information. Expected signals include:

-

¹³C NMR: The carbon spectrum will show distinct signals for:

-

The carbonyl carbon of the hydrazide group (~160–170 ppm).[1]

-

Carbons of the pyrazole ring.

-

Two signals for the ethyl group carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. Characteristic absorption bands include:

-

N-H stretching vibrations for the amine and amide groups in the 3200-3400 cm⁻¹ region.[3]

-

A strong C=O (carbonyl) stretching vibration around 1630-1670 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The analysis should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 154.17 g/mol .[6][7]

Applications and Significance

This compound serves as a valuable building block in medicinal and agricultural chemistry.[5][12]

-

Pharmaceutical Development: The pyrazole scaffold is present in numerous approved drugs, including the anti-inflammatory agent celecoxib.[1] Carbohydrazide derivatives themselves are investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][10] This compound is therefore a promising starting point for the synthesis of novel therapeutic agents.

-

Organic Synthesis: As a bifunctional molecule, it is a versatile intermediate for creating more complex heterocyclic systems through reactions at the carbohydrazide moiety.[4]

Conclusion

This compound is a well-defined chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, combined with the proven biological relevance of its core structures, makes it an attractive molecule for researchers. This guide provides the foundational technical data and protocols necessary for its effective use in a laboratory setting, empowering further investigation into its properties and applications.

References

- Benchchem. (n.d.). 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide.

- Amadis Chemical Co., Ltd. (n.d.). This compound;1006334-35-5.

- Pharmaffiliates. (n.d.). This compound.

- Bioelsa. (n.d.). This compound.

- PubChem. (n.d.). 1-ethyl-1H-pyrazole-5-carbohydrazide.

- Chem-Impex. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide.

- Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6.

- PubChem. (n.d.). 1-ethyl-1H-pyrazole-4-carbohydrazide.

- Kumar, P. B. R., et al. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry.

- Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-77.

- ChemicalBook. (n.d.). 1-ethyl-3-methyl-1H-pyrazole-4-carbohydrazide.

- PubChem. (n.d.). Ethyl 1H-pyrazole-3-carboxylate.

- PubChem. (n.d.). 1-Ethylpyrazole.

- Asian Journal of Green Chemistry. (n.d.).

- PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.

- PubMed Central. (n.d.). (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide.

- BLDpharm. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide.

- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.

- PubChemLite. (n.d.). 1-ethyl-1h-pyrazole-3-carbaldehyde.

- BLDpharm. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide.

- ChemScene. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxamide.

- National Institutes of Health. (n.d.). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor.

- PubChemLite. (n.d.). 1-ethyl-1h-pyrazole-3-carbonitrile.

- ChemicalBook. (n.d.). Pyrazole.

- BLDpharm. (n.d.). 1-Ethyl-1H-pyrazole-5-carbohydrazide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 5. This compound;1006334-35-5, CasNo.1006334-35-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. bioelsa.com [bioelsa.com]

- 8. 1-ethyl-1H-pyrazole-4-carbohydrazide | C6H10N4O | CID 5054020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. chemimpex.com [chemimpex.com]

- 13. (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Convergence of Two Privileged Scaffolds

An In-depth Technical Guide to the Synthesis of Novel Pyrazole Carbohydrazide Derivatives

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure frequently found in a multitude of pharmacologically active agents.[1][2][3] From the anti-inflammatory celecoxib to the anti-obesity drug rimonabant, the versatility of the pyrazole ring is well-established.[1][3] Similarly, the carbohydrazide moiety (-CONHNH₂) is a crucial pharmacophore known to be a versatile building block for various heterocyclic systems and is present in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6]

The strategic fusion of these two moieties into pyrazole carbohydrazide derivatives has yielded a class of compounds with significant therapeutic potential.[4] These molecules serve not only as bioactive agents in their own right but also as highly versatile intermediates for the synthesis of more complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core synthetic strategies, field-proven protocols, and rationale behind the experimental design for creating novel pyrazole carbohydrazide derivatives.

Part 1: Constructing the Pyrazole Core

The foundational step in any synthesis is the construction of the pyrazole ring itself. The choice of method is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The Knorr Pyrazole Synthesis and its Variants

The most classical and widely employed method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[7] This approach is valued for its reliability and the accessibility of the precursors.

-

Causality: The mechanism relies on the nucleophilic nature of the hydrazine nitrogens attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The subsequent dehydration and cyclization lead to the formation of the stable aromatic pyrazole ring. A key consideration in this synthesis is regioselectivity; when an unsymmetrical dicarbonyl compound and a substituted hydrazine are used, a mixture of two regioisomers can be formed.[7] The reaction conditions, such as solvent and pH, can often be tuned to favor one isomer over the other.

Synthesis from α,β-Unsaturated Carbonyls

An alternative and powerful route involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones (chalcones).[1][7] This reaction typically proceeds through a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.[7]

-

Expert Insight: The choice of oxidizing agent for the pyrazoline-to-pyrazole conversion is critical. While harsh oxidants can be used, milder, modern methods often employ air (O₂) or iodine under specific conditions to achieve a cleaner transformation with higher yields, minimizing side-product formation.

Modern Approaches: Multi-Component and Cycloaddition Reactions

Recent advances have focused on increasing efficiency through one-pot, multi-component reactions.[8][9] For instance, the reaction of aldehydes, malononitrile, and hydrazine hydrate can directly afford functionalized pyrazoles.[8] Additionally, 1,3-dipolar cycloaddition reactions, such as those between diazo compounds and alkynes, offer an elegant and highly regioselective route to specific pyrazole carboxylates, which are key precursors for carbohydrazides.[1]

Part 2: Installation and Derivatization of the Carbohydrazide Moiety

Once the pyrazole core, functionalized with a carboxylic acid or its ester, is in hand, the next critical step is the introduction of the carbohydrazide group.

From Ester to Carbohydrazide: The Hydrazinolysis Workhorse

The most direct and common method for synthesizing pyrazole carbohydrazides is the hydrazinolysis of a corresponding pyrazole carboxylic acid ester (e.g., ethyl or methyl ester).[10]

-

Mechanism & Rationale: The reaction involves the nucleophilic acyl substitution where hydrazine hydrate (N₂H₄·H₂O) acts as the nitrogen nucleophile, attacking the electrophilic carbonyl carbon of the ester. This displaces the alcohol (ethanol or methanol), forming the thermodynamically stable carbohydrazide. Ethanol is frequently used as a solvent as it effectively dissolves both the ester precursor and hydrazine hydrate, and its boiling point is suitable for refluxing to drive the reaction to completion.[11]

Overcoming Synthetic Hurdles

Direct conversion from the ester is not always successful. In some instances, particularly with sterically hindered or electronically deactivated esters, the reaction may fail to proceed or lead to undesired side reactions, such as the cleavage of other functional groups.[11] In such cases, a multi-step approach may be necessary. For example, converting the pyrazole carboxylic acid to a more reactive intermediate like a pyrazolo[3,4-d]1,3-oxazin-4(1H)-one can facilitate a cleaner reaction with hydrazine hydrate to yield the desired carbohydrazide.[11] This demonstrates a key principle of synthetic chemistry: if a direct route fails, activation of the substrate via an alternative intermediate is a reliable problem-solving strategy.

The Carbohydrazide as a Synthetic Hub

The true value of the pyrazole carbohydrazide lies in its versatility as an intermediate. The terminal -NH₂ group is a potent nucleophile, and the adjacent -NH- group can also participate in cyclization reactions, opening a gateway to a vast array of novel derivatives. The most common derivatization is the formation of hydrazones (Schiff bases) through condensation with various aldehydes and ketones.[10]

-

Expert Insight: This condensation is typically catalyzed by a few drops of glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal amine of the carbohydrazide. This simple, high-yielding reaction allows for the rapid generation of a large library of diverse compounds from a single carbohydrazide intermediate.

Part 3: Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis of a representative novel pyrazole carbohydrazide derivative.

Protocol 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol is an example of the Knorr synthesis to create the core pyrazole ester.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl 2-benzoylmalonate (1 eq.) in absolute ethanol (10 mL per gram of ester).

-

Reaction Initiation: To the stirred solution, add hydrazine hydrate (1.2 eq.) dropwise. A catalytic amount of concentrated sulfuric acid (2-3 drops) can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure. Pour the concentrated mixture into ice-cold water.

-

Purification: Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Protocol 2: Synthesis of 5-phenyl-1H-pyrazole-3-carbohydrazide

This protocol details the crucial hydrazinolysis step.

-

Reaction Setup: In a 100 mL round-bottom flask, suspend the ethyl 5-phenyl-1H-pyrazole-3-carboxylate (1 eq., from Protocol 1) in absolute ethanol.

-

Reagent Addition: Add an excess of hydrazine hydrate (10 eq.) to the suspension.

-

Reflux: Heat the mixture to reflux for 8-12 hours. The reaction mixture typically becomes a clear solution before a new precipitate forms. Monitor by TLC.

-

Isolation: Cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration.

-

Purification: Wash the solid thoroughly with cold ethanol and then diethyl ether to remove any unreacted starting material and impurities. Dry the product under vacuum to yield the pure 5-phenyl-1H-pyrazole-3-carbohydrazide. No further purification is usually necessary.

Protocol 3: Synthesis of N'-[(4-chlorophenyl)methylene]-5-phenyl-1H-pyrazole-3-carbohydrazide (A Novel Schiff Base Derivative)

This protocol demonstrates the final diversification step.

-

Reaction Setup: Dissolve 5-phenyl-1H-pyrazole-3-carbohydrazide (1 eq., from Protocol 2) in absolute ethanol in a 50 mL flask with gentle heating.

-

Reagent Addition: Add 4-chlorobenzaldehyde (1.1 eq.) to the solution, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Reflux the mixture for 3-5 hours. The formation of the product is often indicated by the appearance of a precipitate.

-

Isolation: After cooling to room temperature, collect the solid product by vacuum filtration.

-

Purification: Wash the precipitate with cold ethanol to remove residual reactants. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF to obtain the pure Schiff base derivative.

Part 4: Characterization and Data

The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Purpose | Expected Observations for a Pyrazole-Schiff Base |

| ¹H-NMR | Confirms the proton framework of the molecule. | Signals for aromatic protons, a characteristic singlet for the pyrazole C4-H, singlets for the N-H protons, and a singlet for the imine (-N=CH-) proton. |

| IR Spectroscopy | Identifies key functional groups. | Presence of N-H stretching bands, a C=O (amide I) stretching band, and a C=N (imine) stretching band. Disappearance of the aldehyde C=O band. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | A molecular ion peak (M+) or protonated peak ([M+H]+) corresponding to the calculated molecular weight of the final product. |

| Melting Point | Assesses the purity of the crystalline solid. | A sharp and defined melting point range indicates high purity. |

Pyrazole [label=<

Core Pyrazole Carbohydrazide Scaffold

R¹: Diversification at N1 (Aryl, Alkyl) Point of Novelty

R²: Diversification at C3 (Aryl, Alkyl) Point of Novelty

R³: Derivatization of Carbohydrazide (e.g., Schiff Base formation) Primary Focus of Novelty

]; } mend Figure 2: Key points for diversification on the pyrazole carbohydrazide scaffold.

Conclusion

The synthesis of novel pyrazole carbohydrazide derivatives represents a fertile ground for discovery in medicinal chemistry. The strategic combination of a robust pyrazole core with a versatile carbohydrazide handle provides a powerful platform for generating molecular diversity. The synthetic pathway, primarily involving the construction of a pyrazole ester, subsequent hydrazinolysis, and final derivatization, is both logical and adaptable. By understanding the causality behind each experimental step and employing rigorous characterization, researchers can efficiently build libraries of novel compounds for biological screening, paving the way for the development of next-generation therapeutic agents.

References

-

Gomha, S. M., & Abdel-Aziz, H. A. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central. [Link]

-

Naim, M. J., Alam, O., & Alam, M. J. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Anonymous. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Gojmerac, I., & Zorc, B. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]

-

Anonymous. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]

-

Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

-

Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

-

El-Sayed, N. F., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. [Link]

-

Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Anonymous. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Anonymous. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. [Link]

-

Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Hosseini, S. A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH - National Library of Medicine. [Link]

-

Gomaa, A. M. (2015). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH - National Library of Medicine. [Link]

-

Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. [Link]

-

Anonymous. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest. Request PDF on ResearchGate. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 1-ethyl-1H-pyrazole-3-carbohydrazide: Core Starting Materials and Strategic Selection

Executive Summary: 1-ethyl-1H-pyrazole-3-carbohydrazide is a valuable heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. Its synthesis is a multi-step process where the strategic selection of starting materials is paramount to achieving high yield, purity, and scalability. This guide provides an in-depth analysis of the most efficient and field-proven synthetic pathways, focusing on the causality behind experimental choices. We will dissect the synthesis into three core stages: formation of the pyrazole ester core, N-alkylation, and final conversion to the target carbohydrazide. Detailed protocols, comparative analysis of reagents, and process logic are presented to equip researchers and development professionals with a comprehensive understanding of this synthesis.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in medicinal and agricultural chemistry, renowned for their diverse biological activities.[1] The target molecule, this compound, serves as a key intermediate, leveraging the stability of the pyrazole ring and the reactive potential of the carbohydrazide moiety for further elaboration into more complex, active molecules.[2] The ethyl group at the N1 position is a common feature in many bioactive compounds, often modulating properties like solubility, metabolic stability, and target binding affinity. Understanding the synthesis from fundamental starting materials is the first step toward innovation in these fields.

Core Synthetic Strategy: A Retrosynthetic Approach

The synthesis of this compound is most logically approached via a three-stage retrosynthetic pathway. The final hydrazinolysis step—the conversion of an ester to a hydrazide—is a robust and high-yielding transformation.[3] Therefore, the primary strategic challenge lies in the efficient construction of the key intermediate: ethyl 1-ethyl-1H-pyrazole-3-carboxylate .

Two primary strategies exist for constructing this N-ethylated pyrazole core:

-

Pathway I (Alkylation First): Synthesize the unsubstituted pyrazole ring (ethyl 1H-pyrazole-3-carboxylate) and subsequently introduce the ethyl group via N-alkylation. This is often the preferred industrial route due to better control over regioselectivity.

-

Pathway II (Direct Cyclization): Utilize ethylhydrazine in the initial ring-forming reaction. This pathway can be more direct but is often complicated by the formation of regioisomers (e.g., substitution at the N1 vs. N2 position), which require challenging purification steps.

This guide will focus on the more controlled and widely applicable Pathway I .

Caption: High-level retrosynthetic analysis of the target molecule.

Pathway I: The Stepwise Approach to Synthesis

This pathway is defined by its logical, step-by-step construction, which allows for purification and characterization at intermediate stages, ensuring the quality of the final product.

Step 1: Synthesis of the Pyrazole Core (Ethyl 1H-pyrazole-3-carboxylate)

The foundational step is the creation of the pyrazole ring itself. The Knorr pyrazole synthesis and related methods, which involve the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, are the most reliable.[4][5]

Causality of Starting Material Selection:

-

Diethyl Oxalate & an Acetate Source: The most common and cost-effective starting materials are diethyl oxalate and an enolizable ketone, such as acetone or ethyl acetate. A Claisen condensation between these two, mediated by a strong base like sodium ethoxide, generates an ethyl 2,4-dioxobutanoate intermediate.[4][5] This intermediate possesses the required 1,3-dicarbonyl system for reaction with hydrazine.

-

Hydrazine Hydrate: This is the standard nitrogen source for forming the pyrazole ring. It acts as a dinucleophile, attacking both carbonyl carbons of the intermediate, followed by dehydration to yield the aromatic pyrazole ring. The reaction is typically performed in a protic solvent like ethanol or glacial acetic acid to facilitate the condensation and dehydration steps.[4][5]

Caption: Detailed experimental workflow for the synthesis of the target molecule.

Protocol 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

-

Prepare Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), carefully add freshly cut sodium metal (1.0 eq) to absolute ethanol (approx. 7-10 volumes). Allow the reaction to proceed until all sodium has dissolved.

-

Claisen Condensation: Cool the sodium ethoxide solution in an ice bath. A mixture of diethyl oxalate (1.1 eq) and ethyl acetate (1.0 eq) is added dropwise, maintaining the temperature below 10 °C.

-

Reaction: After addition, the mixture is stirred at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The resulting slurry containing the dioxo-ester intermediate is cooled again. Hydrazine hydrate (1.0 eq) is added dropwise. The reaction is then heated to reflux for 3-4 hours.[4]

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is acidified with dilute HCl to pH ~5-6, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield the crude product. Recrystallization from an ethanol/water mixture can be performed for further purification.

Step 2: N-Ethylation of the Pyrazole Core

With the pyrazole ester in hand, the next critical step is the regioselective addition of the ethyl group to the N1 position.

Causality of Reagent Selection:

-

Base: The pyrazole N-H proton is acidic and must be removed to form a nucleophilic pyrazole anion.

-

Strong Bases (e.g., Sodium Hydride, NaH): Used in aprotic solvents like DMF or THF, NaH provides irreversible and complete deprotonation, leading to a clean and fast reaction. This is often the preferred lab-scale method.[6]

-

Weaker Bases (e.g., Potassium Carbonate, K₂CO₃): Often used in polar aprotic solvents like acetonitrile or acetone, K₂CO₃ is less hazardous and more economical for large-scale synthesis. The reaction may require longer times or higher temperatures.

-

-

Ethylating Agent: The choice of the ethyl source is critical for efficiency and safety.

-

Ethyl Iodide (EtI) or Ethyl Bromide (EtBr): Highly reactive and effective, providing good yields. They are, however, lachrymatory and require careful handling.

-

Diethyl Sulfate ((Et)₂SO₄): A powerful and cost-effective ethylating agent but is highly toxic and corrosive. Its use requires stringent safety protocols.

-

Ethyl Tosylate (EtOTs): A good, less volatile alternative to halides.

-

Protocol 2: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate[8][9]

-

Deprotonation: To a solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 30-60 minutes until hydrogen evolution ceases.

-

Alkylation: Add ethyl iodide (1.2 eq) dropwise to the solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Step 3: Final Conversion to this compound

The final transformation is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester.

Causality of Reagent Selection:

-

Hydrazine Hydrate: A large excess (5-10 equivalents) is typically used to drive the reaction to completion and to serve as a solvent in some cases.

-

Solvent: Anhydrous ethanol is the most common solvent as it readily dissolves both the starting ester and hydrazine, and its boiling point is suitable for refluxing the reaction.[3]

Protocol 3: Synthesis of this compound[3]

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in absolute ethanol (10-15 volumes).

-

Hydrazine Addition: Add hydrazine hydrate (5.0 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction's completion by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product, this compound, typically as a white to off-white solid.

Summary of Key Starting Materials

For clarity and practical application, the core starting materials required for the preferred synthetic pathway are summarized below.

| Material Name | Chemical Formula | CAS Number | Role in Synthesis | Key Considerations |

| Diethyl Oxalate | C₆H₁₀O₄ | 95-92-1 | C2-C3 source for pyrazole ring | Moisture sensitive. Use anhydrous grade. |

| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | C4-C5 source for pyrazole ring | Ensure anhydrous for Claisen condensation. |

| Sodium Metal | Na | 7440-23-5 | Base precursor (for Sodium Ethoxide) | Highly reactive with water/alcohols. Handle with care. |

| Hydrazine Hydrate | H₆N₂O | 7803-57-8 | Ring formation and final hydrazinolysis | Corrosive and toxic. Use in a well-ventilated fume hood. |

| Ethyl Iodide | C₂H₅I | 75-03-6 | N-Ethylation agent | Lachrymator and light-sensitive. Store properly. |

| Sodium Hydride | NaH | 7646-69-7 | Base for N-alkylation | Reacts violently with water. Handle under inert gas. |

Conclusion

The synthesis of this compound is most reliably achieved through a three-stage process involving the initial formation of an ethyl 1H-pyrazole-3-carboxylate core, followed by a controlled N-ethylation, and concluding with hydrazinolysis. This stepwise pathway, beginning from simple starting materials like diethyl oxalate and ethyl acetate, offers superior control over regioselectivity and facilitates purification, making it a robust and scalable method for both academic research and industrial production. The careful selection of bases and ethylating agents in the N-alkylation step is critical for optimizing yield and ensuring process safety.

References

- Google Patents.

-

Yogi, B. et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

-

Taylor & Francis Online. (2023). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives. [Link]

-

Karrouchi, K. et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3):1-6. [Link]

- Google Patents.

-

Thieme. (2022). A Safe and Efficient Batchwise and Continuous-Flow Synthesis and the Alkaline Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. [Link]

-

Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Longdom Publishing. (2024). A Straightforward, Green Synthesis of Novel Polyfunctionally Substituted Pyrazole and Pyrazolo[3,4-b]pyridine Derivatives. Journal of Physical Chemistry & Biophysics. [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

DergiPark. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

Sources

- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

A Technical Guide to the Formation of Pyrazole Carbohydrazide: Mechanism and Methodology

Abstract: This document provides an in-depth technical analysis of the reaction mechanism for the formation of pyrazole carbohydrazides, a class of compounds of significant interest in medicinal chemistry and drug development. We will dissect the nucleophilic acyl substitution reaction between pyrazole esters and hydrazine, elucidating the rationale behind experimental conditions. A detailed, field-proven protocol is provided, alongside a discussion of key reaction parameters to empower researchers in optimizing this critical synthesis.

Introduction: The Significance of Pyrazole Carbohydrazides

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting pyrazole carbohydrazides become versatile intermediates for synthesizing a wide array of more complex heterocyclic systems.[1] These compounds are precursors to drugs exhibiting a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties.[1][2] Understanding the fundamental mechanism of their formation is paramount for efficient and scalable synthesis in a drug discovery and development context.

The most common and direct route to pyrazole carbohydrazides is the hydrazinolysis of a corresponding pyrazole carboxylic acid ester. This guide focuses on the mechanistic underpinnings of this transformation.

The Core Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of a pyrazole ester to a pyrazole carbohydrazide is a classic example of nucleophilic acyl substitution.[3] The reaction, termed hydrazinolysis, involves the replacement of the ester's alkoxy group (-OR) with a hydrazinyl group (-NHNH2).[3]

Let's consider the reaction of a generic ethyl pyrazole-4-carboxylate with hydrazine hydrate (N₂H₄·H₂O) in an alcohol solvent, such as ethanol.

Overall Reaction: Pyrazole-COOEt + NH₂NH₂ → Pyrazole-CONHNH₂ + EtOH

The mechanism proceeds through several distinct, logical steps:

-

Step 1: Nucleophilic Attack. Hydrazine is a potent nucleophile due to the lone pair of electrons on each nitrogen atom. The reaction initiates with one of these lone pairs attacking the electrophilic carbonyl carbon of the pyrazole ester. This carbon is electron-deficient due to the polarization of the C=O double bond and the inductive effect of the two oxygen atoms.

-

Step 2: Formation of a Tetrahedral Intermediate. The nucleophilic attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom. This results in the formation of a transient, unstable tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the attacking nitrogen atom.

-

Step 3: Proton Transfer. A proton transfer event occurs to neutralize the charges within the intermediate. This can be facilitated by the solvent (e.g., ethanol) or another molecule of hydrazine acting as a base.

-

Step 4: Elimination of the Leaving Group. The tetrahedral intermediate collapses. The lone pair on the oxygen atom reforms the C=O double bond, leading to the expulsion of the ethoxide ion (EtO⁻) as the leaving group. Ethoxide is a reasonably good leaving group because its conjugate acid, ethanol, has a moderate pKa.

-

Step 5: Final Deprotonation. The expelled ethoxide ion is a strong base and readily deprotonates the newly formed hydrazide, generating the final, neutral pyrazole carbohydrazide product and a molecule of ethanol.

This entire process is typically driven to completion by using an excess of hydrazine hydrate and heating the reaction mixture to reflux.[3][4]

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step flow of electrons and intermediates in the formation of pyrazole carbohydrazide.

Caption: A simplified workflow of the reaction mechanism.

A Field-Proven Experimental Protocol

This protocol describes a reliable method for synthesizing pyrazole carbohydrazide from its corresponding ethyl ester. The methodology is designed to be self-validating, with clear checkpoints and rationales for each step.

Objective: To synthesize 5-amino-3-methyl-1H-pyrazole-4-carbohydrazide.

Materials:

-

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

-

Hydrazine Hydrate (95-99%)

-

Absolute Ethanol

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for filtration and recrystallization

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl pyrazolecarboxylate (0.1 mol) in absolute ethanol (100 mL).[4]

-

Expertise & Rationale: Ethanol is an excellent solvent for both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.[3] As a protic solvent, it can also participate in proton transfer steps, stabilizing intermediates. Methyl or ethyl esters are preferred for their higher reactivity and the volatility of the resulting alcohol byproduct.[3]

-

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (0.12 mol) dropwise at room temperature.

-

Expertise & Rationale: A slight excess of hydrazine ensures the reaction goes to completion. The addition is done at room temperature to control any initial exotherm.

-

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 75-80°C) for 2-4 hours.[4]

-

Expertise & Rationale: Heating provides the necessary activation energy to overcome the reaction barrier. Refluxing maintains a constant, elevated temperature, ensuring a reasonable reaction rate without evaporating the solvent.[3]

-

-

Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting ester. The disappearance of the starting material spot indicates the completion of the reaction.[3]

-

Product Isolation: After completion, cool the reaction mixture to room temperature and then pour it over crushed ice or into cold water.[5]

-

Expertise & Rationale: The pyrazole carbohydrazide product is typically much less soluble in water than the starting ester or the ethanol byproduct. This step causes the product to precipitate out of the solution as a solid.[6]

-

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Purification (Self-Validation): The crude product is purified by recrystallization from a suitable solvent, commonly ethanol or an ethanol/water mixture.[5]

-

Expertise & Rationale: Recrystallization is a robust purification technique. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly. The pure product crystallizes out, leaving impurities behind in the solvent. The purity can be confirmed by measuring the melting point and comparing it to the literature value.

-

-

Drying and Characterization: Dry the purified crystals under vacuum. The final product's identity and purity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.[4]

Key Parameters and Data Summary

The efficiency of pyrazole carbohydrazide synthesis is influenced by several factors. The following table summarizes typical conditions and expected outcomes based on literature precedents.

| Parameter | Condition / Reagent | Rationale & Expected Outcome | Yield (%) | Reference |

| Ester Group | Methyl or Ethyl | Good reactivity, volatile alcohol byproduct (Methanol/Ethanol) simplifies removal. | High | [3][7] |

| Solvent | Ethanol / Methanol | Dissolves reactants, facilitates proton transfer. | High | [3][4] |

| Temperature | Reflux (70-85°C) | Provides sufficient activation energy for the reaction to proceed efficiently. | >90% | [4][5] |

| Reaction Time | 2-5 hours | Typically sufficient for complete conversion when heated under reflux. | >90% | [4][5] |

| Purification | Recrystallization (Ethanol) | Effective method to obtain high-purity solid product. | - | [3][5] |

Conclusion

The formation of pyrazole carbohydrazide via hydrazinolysis of pyrazole esters is a robust and high-yielding reaction governed by the principles of nucleophilic acyl substitution. By understanding the step-by-step mechanism, researchers can rationally select solvents, control reaction temperatures, and implement effective purification strategies. The protocol and data presented in this guide offer a validated framework for drug development professionals to reliably synthesize these critical chemical building blocks, enabling the advancement of novel therapeutic agents.

References

-

Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]

-

HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part... ResearchGate. Available at: [Link]

-

The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. ResearchGate. Available at: [Link]

-

Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. Available at: [Link]

-

When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Quora. Available at: [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. Available at: [Link]

- Preparation method of hydrazide compound. Google Patents.

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. quora.com [quora.com]

- 7. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

A Technical Guide to the Synthesis, Purification, and Analysis of 1-ethyl-1H-pyrazole-3-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed analysis of 1-ethyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, ethyl 1-ethyl-1H-pyrazole-3-carboxylate, followed by its conversion to the target carbohydrazide. Detailed experimental protocols, grounded in established chemical principles, are provided for each step. Furthermore, this guide delves into the critical aspects of purification, employing standard laboratory techniques such as recrystallization and column chromatography. A significant emphasis is placed on the analytical characterization of the final compound, detailing the application of modern spectroscopic and chromatographic methods including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for structural elucidation and purity assessment. This document is intended to serve as a practical resource for researchers, scientists, and professionals engaged in the field of synthetic organic chemistry and pharmaceutical development.

Introduction: The Significance of Pyrazole-3-carbohydrazides

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] The incorporation of a carbohydrazide moiety at the 3-position of the pyrazole ring introduces a versatile functional group that can act as a key pharmacophore or a synthetic handle for further molecular elaboration. Pyrazole-3-carbohydrazide derivatives have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents, making them attractive targets for drug discovery programs.

The subject of this guide, this compound (CAS No: 1006334-35-5; Molecular Formula: C₆H₁₀N₄O), is a member of this important class of compounds. A thorough understanding of its synthesis, purification, and analytical profile is paramount for ensuring the quality and reproducibility of research and development efforts. This guide aims to provide a detailed and practical framework for these critical aspects.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, ethyl 1-ethyl-1H-pyrazole-3-carboxylate, via a classical pyrazole synthesis. This is followed by the conversion of the ester to the desired carbohydrazide.

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate

The formation of the pyrazole ring is typically accomplished through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] In this case, ethyl 2,4-dioxobutanoate serves as the 1,3-dicarbonyl component, and ethylhydrazine provides the N-N unit. The reaction proceeds via a cyclocondensation mechanism.

Causality of Experimental Choices:

-

Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature. Acetic acid can also be used, and its acidic nature can catalyze the cyclization.[3]

-

Temperature: Refluxing the reaction mixture ensures a sufficient reaction rate for the condensation and subsequent cyclization to occur in a reasonable timeframe.

-

Work-up: The work-up procedure, involving neutralization and extraction, is designed to remove any unreacted starting materials and acidic or basic byproducts, leading to the isolation of the crude ester.

Experimental Protocol: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 2,4-dioxobutanoate (1 equivalent) in ethanol, add ethylhydrazine (1 equivalent) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of this compound

The conversion of the ethyl ester to the carbohydrazide is a standard and efficient reaction involving nucleophilic acyl substitution by hydrazine hydrate.

Causality of Experimental Choices:

-